2-ethenyl-1H-imidazole hydrochloride
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Overview
Description
2-Ethenyl-1H-imidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are found in various natural and synthetic compounds. The hydrochloride salt form enhances the solubility and stability of the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethenyl-1H-imidazole from imidazole and an appropriate vinylating agent.
Vinylation Reaction: The imidazole is reacted with a vinylating agent such as acetylene or vinyl halides under basic conditions to introduce the ethenyl group at the 2-position.
Hydrochloride Formation: The resulting 2-ethenyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-ethenyl-1H-imidazole-4-carboxaldehyde or 2-ethenyl-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 2-ethyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Ethenyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive ethenyl group.
Mechanism of Action
The mechanism of action of 2-ethenyl-1H-imidazole hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Ligand Binding: It can act as a ligand, forming complexes with metal ions or other molecules, which can alter their activity or stability.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of metabolic enzymes or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
2-Methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethenyl group.
2-Phenyl-1H-imidazole: Contains a phenyl group, offering different chemical properties and reactivity.
1H-Imidazole-4-carboxaldehyde: An oxidized derivative with an aldehyde group.
Uniqueness: 2-Ethenyl-1H-imidazole hydrochloride is unique due to its ethenyl group, which provides additional reactivity and potential for polymerization. This makes it particularly valuable in industrial applications where such reactivity is desired.
Properties
CAS No. |
2647530-39-8 |
---|---|
Molecular Formula |
C5H7ClN2 |
Molecular Weight |
130.6 |
Purity |
95 |
Origin of Product |
United States |
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